molecular formula C11H17N7O3 B388528 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 312281-48-4

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate

Katalognummer: B388528
CAS-Nummer: 312281-48-4
Molekulargewicht: 295.3g/mol
InChI-Schlüssel: QSEDTBNFQLWZSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C11H17N7O3 and its molecular weight is 295.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C15H21N7O3
Molecular Weight 345.37 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CC(C)N(C)C

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring: This is achieved through a cycloaddition reaction involving azides and alkynes.
  • Introduction of the Oxadiazole Moiety: A condensation reaction is used to introduce the oxadiazole group.
  • Functionalization: The addition of diethylamino groups is performed via nucleophilic substitution reactions.
  • Esterification: This final step introduces the carboxylate group.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential:

  • A recent investigation highlighted that similar compounds exhibited cytotoxic effects on cancer cell lines through apoptosis induction . The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes:

  • It was reported that derivatives can inhibit enzymes such as InhA, which is crucial for the survival of Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Interaction: The compound may bind to active sites on enzymes or receptors, altering their function and leading to reduced microbial growth or cancer cell viability.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized triazole derivatives, this compound was tested against Bacillus cereus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity .

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results indicated an IC50 value of 25 µM after 48 hours of exposure. The mechanism involved apoptosis as confirmed by flow cytometry analysis .

Eigenschaften

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N7O3/c1-4-17(5-2)6-7-8(11(19)20-3)13-16-18(7)10-9(12)14-21-15-10/h4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEDTBNFQLWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.